molecular formula C16H22N2O4 B1600451 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate CAS No. 57699-89-5

1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Cat. No.: B1600451
CAS No.: 57699-89-5
M. Wt: 306.36 g/mol
InChI Key: UVPBTBMYZNTBRY-UHFFFAOYSA-N
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Description

1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C16H22N2O4 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate typically involves the reaction of pyrazolidine-1,2-dicarboxylic acid with benzyl and tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate: This compound has a similar structure but differs in the nitrogen heterocycle, which is a pyrrolidine ring instead of a pyrazolidine ring.

    This compound derivatives: Various derivatives of this compound can be synthesized by modifying the benzyl or tert-butyl groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities .

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl pyrazolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-11-7-10-17(18)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBTBMYZNTBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457061
Record name Benzyl tert-butyl pyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57699-89-5
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1,2-pyrazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57699-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl tert-butyl pyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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